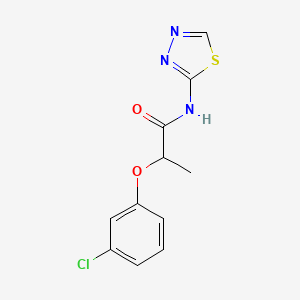
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide, also known as CP-690,550, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit immunosuppressive properties.
Mécanisme D'action
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide acts as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide blocks the downstream signaling pathways of these cytokines, resulting in the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have significant effects on the immune system. It suppresses T-cell activation and proliferation, resulting in a decrease in the production of pro-inflammatory cytokines. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been found to reduce the number of circulating T-cells and B-cells. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to decrease the production of immunoglobulin G (IgG) and increase the production of immunoglobulin M (IgM).
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide is also highly selective for JAK3, which reduces the risk of off-target effects. However, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have some toxic effects, including an increased risk of infections and malignancies.
Orientations Futures
There are several future directions for the research of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide. One potential area of research is the development of more selective JAK3 inhibitors that have fewer toxic effects. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be studied in combination with other immunosuppressive drugs to determine if it has synergistic effects.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 3-chlorophenol with thiosemicarbazide to form 3-chlorophenyl thiosemicarbazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3-chlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide. Finally, the compound is treated with hydrochloric acid to form 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit immunosuppressive properties and has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been studied for its potential use in the prevention of organ transplant rejection.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7(10(16)14-11-15-13-6-18-11)17-9-4-2-3-8(12)5-9/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSSDLJJMUNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
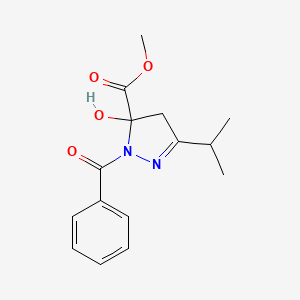
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
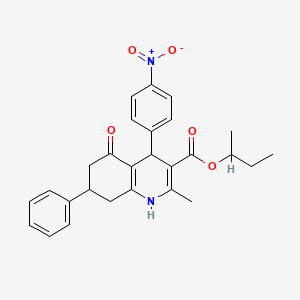
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
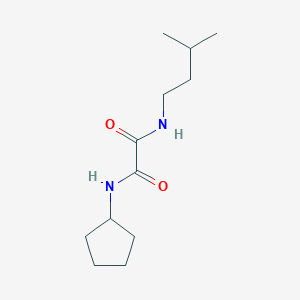
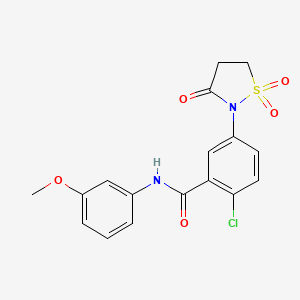
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)